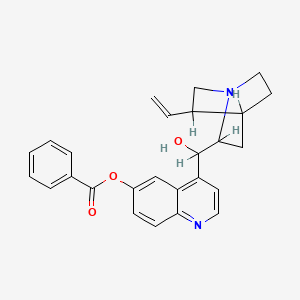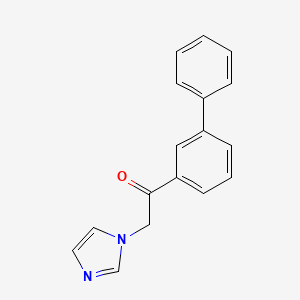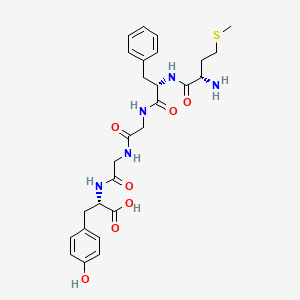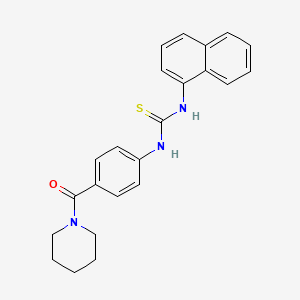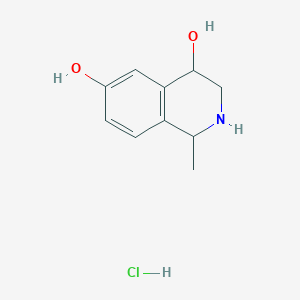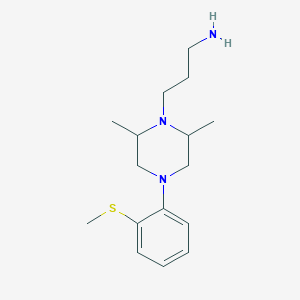
1-(Trimethylsilyl)heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)heptan-2-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptan-2-one backbone. This compound is notable for its unique structural features, which impart distinct chemical properties and reactivity. It is used in various scientific research applications, particularly in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-2-one can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(Trimethylsilyl)heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Trimethylsilyl)heptan-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. This stabilization allows for selective transformations and the synthesis of complex molecules.
類似化合物との比較
1-(Trimethylsilyl)heptan-2-one can be compared with other similar compounds such as:
Heptan-2-one: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different backbones, which may exhibit varying chemical properties.
Uniqueness: The presence of the trimethylsilyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound in organic synthesis and research.
特性
CAS番号 |
79754-10-2 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
1-trimethylsilylheptan-2-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(11)9-12(2,3)4/h5-9H2,1-4H3 |
InChIキー |
HQYBBIIEJPEREU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)
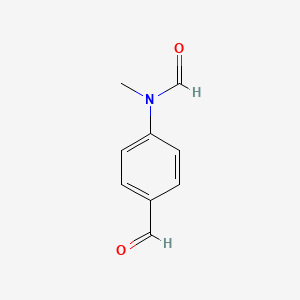

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
